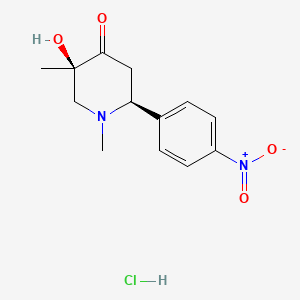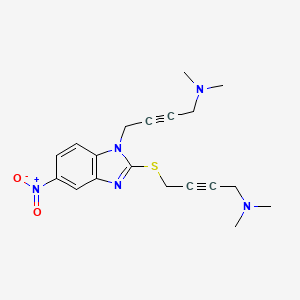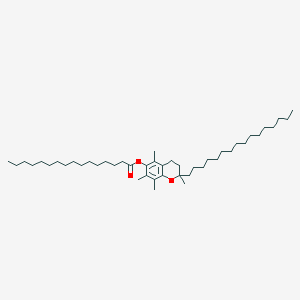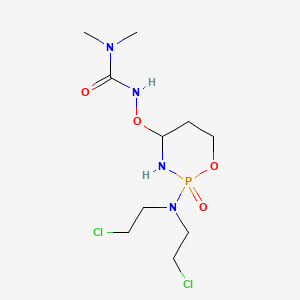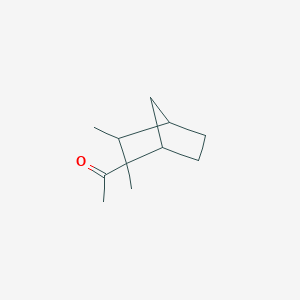
4-Chlorophenylbutyl 4-methylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chlorophenylbutyl 4-methylbenzenesulphonate typically involves the reaction of 4-chlorobenzene-1-butanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chlorophenylbutyl 4-methylbenzenesulphonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorophenylbutyl 4-methylbenzenesulphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenylbutyl 4-methylbenzenesulphonate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
4-Chlorophenylbutyl 4-methylbenzenesulphonate can be compared to other similar compounds such as:
4-Chlorobenzene-1-butanol: A precursor in its synthesis.
4-Methylbenzenesulfonyl chloride: Another sulfonate ester with different reactivity and applications.
4-Chlorophenylbutyl 4-methylbenzenesulfonate: A closely related compound with slight variations in structure and properties.
Properties
CAS No. |
93982-99-1 |
|---|---|
Molecular Formula |
C17H19ClO3S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)butyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19ClO3S/c1-14-5-11-17(12-6-14)22(19,20)21-13-3-2-4-15-7-9-16(18)10-8-15/h5-12H,2-4,13H2,1H3 |
InChI Key |
GMBWFZODOYMUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


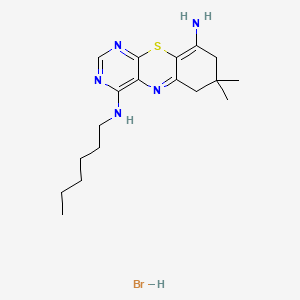

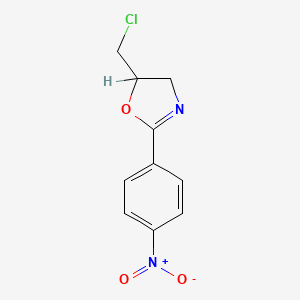
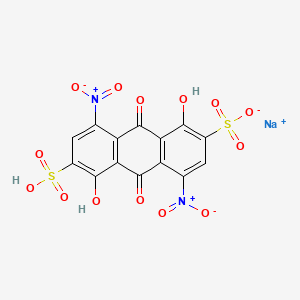
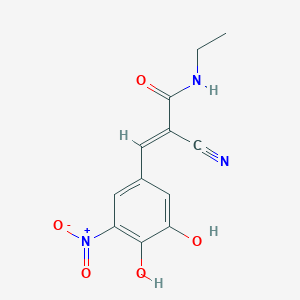
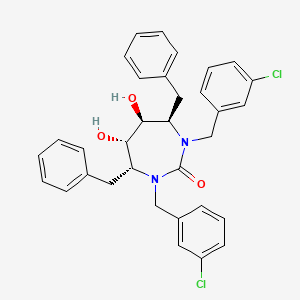
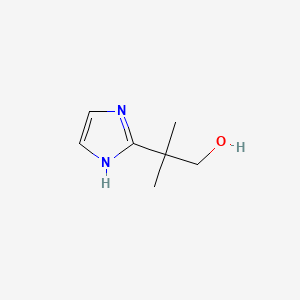
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
